(4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone (4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18157166
InChI: InChI=1S/C9H12BrN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2
SMILES:
Molecular Formula: C9H12BrN3O
Molecular Weight: 258.12 g/mol

(4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone

CAS No.:

Cat. No.: VC18157166

Molecular Formula: C9H12BrN3O

Molecular Weight: 258.12 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone -

Specification

Molecular Formula C9H12BrN3O
Molecular Weight 258.12 g/mol
IUPAC Name (4-bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone
Standard InChI InChI=1S/C9H12BrN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2
Standard InChI Key YMUOPIXCMRTQKO-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C(=O)C2=CC(=CN2)Br

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s structure consists of a 4-bromo-substituted pyrrole ring connected to a piperazine group through a ketone bridge. The pyrrole ring contributes aromaticity and electrophilic substitution potential, while the piperazine moiety introduces basicity and hydrogen-bonding capabilities. Key structural parameters include:

PropertyValue
Molecular formulaC9H12BrN3O\text{C}_9\text{H}_{12}\text{BrN}_3\text{O}
Molecular weight258.12 g/mol
Hydrogen bond acceptors4
logP2.74 (estimated)
Polar surface area38.5 Ų

These properties suggest moderate lipophilicity and solubility in polar organic solvents, aligning with its use in medicinal chemistry .

Comparative Analysis with Structural Analogs

To contextualize its properties, Table 1 compares (4-Bromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone with related compounds from the literature:

Compound NameMolecular FormulaMolecular Weight (g/mol)logP
(4-Bromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanoneC9H12BrN3O\text{C}_9\text{H}_{12}\text{BrN}_3\text{O}258.122.74
(4-Bromophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone C15H15BrN4O\text{C}_{15}\text{H}_{15}\text{BrN}_4\text{O}347.212.74
(4-Bromo-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone C14H16BrN3O\text{C}_{14}\text{H}_{16}\text{BrN}_3\text{O}322.202.84
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone C10H13BrN2O\text{C}_{10}\text{H}_{13}\text{BrN}_2\text{O}257.132.68

The data highlight how bromine substitution and heterocyclic variations influence molecular weight and lipophilicity. The piperazine-containing derivative in this review exhibits balanced properties for membrane permeability and target engagement .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Industrial-scale synthesis typically involves three stages:

  • Pyrrole Ring Formation: Cyclization of γ-keto esters or amines under acidic conditions.

  • Bromination: Electrophilic substitution at the pyrrole’s 4-position using N\text{N}-bromosuccinimide (NBS) in dichloromethane.

  • Piperazine Coupling: Reaction of the brominated pyrrole-2-carboxylic acid with piperazine via a carbonyl chloride intermediate.

A representative reaction scheme is:

Pyrrole-2-carboxylic acid+SOCl2Acid chloridePiperazine(4-Bromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone\text{Pyrrole-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow{\text{Piperazine}} \text{(4-Bromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone}

Process Intensification

Recent advances employ continuous flow reactors to enhance yield (reported up to 78%) and reduce by-products. Key parameters include:

ParameterOptimal Value
Temperature0–5°C (bromination)
Reaction time4–6 hours
SolventTetrahydrofuran (THF)

These conditions minimize di-substitution and polymerization side reactions .

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution

The bromine atom at the pyrrole’s 4-position undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling access to biaryl derivatives. For example:

(4-Bromo-pyrrolyl)methanone+PhB(OH)2Pd(PPh3)4(4-Phenyl-pyrrolyl)methanone\text{(4-Bromo-pyrrolyl)methanone} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{(4-Phenyl-pyrrolyl)methanone}

This reactivity is critical for generating analogs with enhanced biological activity.

Piperazine Functionalization

The secondary amines in the piperazine ring can be alkylated or acylated. A recent study demonstrated quaternization with methyl iodide to improve water solubility:

Piperazine methanone+CH3IN-Methylpiperazinium iodide\text{Piperazine methanone} + \text{CH}_3\text{I} \rightarrow \text{N-Methylpiperazinium iodide}

Such modifications are pivotal for optimizing pharmacokinetic profiles .

Applications in Drug Discovery

Lead Compound Optimization

The compound serves as a precursor for antipsychotic and antidepressant candidates. For example, introducing a fluorophenyl group via cross-coupling yielded a derivative with 10-fold higher 5-HT1A_{1A} affinity than buspirone .

Radiopharmaceutical Development

The bromine atom allows radioisotope exchange (e.g., 76Br^{76}\text{Br}) for positron emission tomography (PET) tracers. A recent proof-of-concept study achieved 95% radiochemical purity .

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